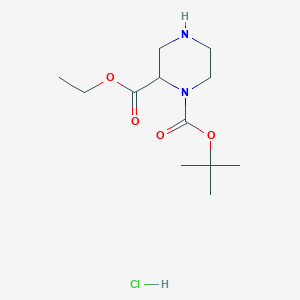

ETHYL 1-BOC-PIPERAZINE-2-CARBOXYLATE HCL

Description

ETHYL 1-BOC-PIPERAZINE-2-CARBOXYLATE HCL is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position nitrogen and an ethyl ester at the 2-position carboxylic acid. The hydrochloride (HCl) salt enhances its stability and solubility in polar solvents. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for developing central nervous system (CNS) agents, due to piperazine’s role as a common pharmacophore in antipsychotics and antidepressants.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl piperazine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)9-8-13-6-7-14(9)11(16)18-12(2,3)4;/h9,13H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUOKRJVMRYTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705287 | |

| Record name | 1-tert-Butyl 2-ethyl piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741288-80-2 | |

| Record name | 1-tert-Butyl 2-ethyl piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Piperazine Derivatives

A key step in preparing ETHYL 1-BOC-PIPERAZINE-2-CARBOXYLATE involves Boc (tert-butoxycarbonyl) protection of piperazine nitrogen atoms. The Boc protection is typically achieved by reacting piperazine or its derivatives with di-tert-butyl dicarbonate (Boc anhydride) under controlled pH and temperature conditions.

- Typical procedure : Piperazine is first converted into a salt form (e.g., acetate salt) to improve selectivity. Boc anhydride is then added dropwise under alkaline conditions (pH > 10, often adjusted using sodium carbonate), with reaction temperatures maintained between 10-30 °C for 12-16 hours to ensure complete protection.

Chlorination and Cyclization Starting from Diethanolamine

An industrially viable method starts from diethanolamine, which undergoes chlorination to form bis(2-chloroethyl)amine, followed by Boc protection and cyclization to yield N-Boc-piperazine derivatives:

Step 1 : Diethanolamine reacts with a chlorinating agent (preferably thionyl chloride) in a molar ratio of about 3:1 (chlorinating agent to diethanolamine) under reflux for 3-5 hours to form bis(2-chloroethyl)amine.

Step 2 : The intermediate reacts with Boc anhydride under alkaline conditions (pH > 10) at 10-30 °C for at least 12 hours to form bis(2-chloroethyl) carbamic acid tert-butyl ester.

Step 3 : Cyclization is carried out by slow addition of ammonia water at 55-65 °C, reacting for 2-5 hours to form N-Boc-piperazine.

Purification : The reaction mixture is cooled, extracted with ethyl acetate, dried, concentrated under reduced pressure, and the product is isolated with high purity (up to 99.42%) and yield (~94.3%).

This method is advantageous due to mild reaction conditions, low cost of starting materials, and suitability for industrial scale-up.

Esterification and Formation of Piperazine-2-Carboxylate

To introduce the ethyl ester group at the 2-position of piperazine, esterification reactions are performed on piperazine-2-carboxylic acid or its derivatives:

A route involves reacting 2,3-dibromo-propionic acid methyl ester with N,N-dibenzyl-ethane-1,2-diamine under reflux in toluene with triethylamine as a base, followed by extraction and purification to yield piperazine-2-carboxylic acid methyl ester with yields around 85%.

Subsequent Boc protection of the piperazine nitrogen and esterification with ethyl chloroformate or similar reagents leads to the formation of ETHYL 1-BOC-PIPERAZINE-2-CARBOXYLATE.

Formation of Hydrochloride Salt

The hydrochloride salt form is commonly prepared by treating the Boc-protected piperazine ester with hydrochloric acid (typically 36% HCl) in ethyl acetate. The mixture is stirred, and the salt precipitates out, which is then filtered and dried to yield the hydrochloride salt with high purity and good yield (up to 93%).

Summary Table of Preparation Steps and Conditions

| Step | Reaction Description | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Chlorination of diethanolamine | Diethanolamine + Thionyl chloride (3:1 molar ratio), reflux | 80-90 (reflux) | 3-5 hours | - | Cooling to <10 °C after reaction |

| 2 | Boc protection of bis(2-chloroethyl) amine | Boc anhydride, Na2CO3 to pH >10 | 10-30 | 12-16 hours | - | Keep alkaline, slow addition of Boc anhydride |

| 3 | Cyclization with ammonia water | Ammonia water dropwise addition | 55-65 | 2-5 hours | 94.3 | Extraction with ethyl acetate post-reaction |

| 4 | Esterification of piperazine-2-carboxylic acid | Ethyl chloroformate or methyl ester precursor, base | Reflux | Overnight | ~85 | Triethylamine base used |

| 5 | Formation of hydrochloride salt | 36% HCl in ethyl acetate | Room temp | 1-3 hours | 93 | Precipitation and filtration |

Research Findings and Analytical Data

The industrially optimized chlorination-Boc protection-cyclization method yields N-Boc-piperazine with 94.3% yield and 99.42% purity as confirmed by chromatographic and spectroscopic analyses.

Esterification routes provide efficient access to the ethyl ester derivative, crucial for the final compound structure.

Formation of hydrochloride salt improves compound stability and handling, with yields consistently above 90% and confirmed by melting point and NMR data.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-BOC-PIPERAZINE-2-CARBOXYLATE HCL undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions with various electrophiles.

Coupling Reactions: It can undergo Buchwald-Hartwig coupling reactions with aryl halides to form arylated piperazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

Buchwald-Hartwig Coupling: This reaction typically uses palladium catalysts and ligands such as triphenylphosphine, along with a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

Synthetic Applications

Ethyl 1-Boc-piperazine-2-carboxylate HCl serves as a crucial building block in the synthesis of various piperazine derivatives, which are integral to many pharmaceutical compounds. Key applications include:

-

Synthesis of Piperazine Derivatives : The compound is utilized to prepare a range of piperazine derivatives through reactions such as:

- Buchwald-Hartwig Coupling : Ethyl 1-Boc-piperazine-2-carboxylate can undergo coupling reactions with aryl halides to yield substituted piperazines, which are important in drug discovery .

- Cross-Coupling Reactions : It has been reported that this compound can be effectively used in copper-catalyzed cross-coupling reactions with aryl iodides .

- Polymer Chemistry : The compound is also employed in the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring-opening polymerization, highlighting its utility in materials science .

Pharmacological Applications

The piperazine moiety is commonly found in numerous biologically active compounds. This compound contributes to the development of drugs targeting various conditions:

- Antiviral Agents : Research indicates that derivatives of piperazine have been synthesized for their potential antiviral activity against noroviruses, showcasing the compound's role in developing therapeutics for viral infections .

- Antibacterial Compounds : The compound has been explored for its potential in synthesizing novel antibacterial agents. Studies have focused on indazole derivatives as DNA gyrase inhibitors, demonstrating the effectiveness of piperazine-based compounds against Gram-positive bacteria .

Case Studies

Several studies illustrate the practical applications of this compound in drug development:

Case Study 1: Synthesis of Antiviral Compounds

A study synthesized a series of piperazine derivatives and evaluated their efficacy against norovirus. The results indicated that specific modifications to the piperazine scaffold enhanced antiviral activity, underscoring the importance of this compound in medicinal chemistry .

Case Study 2: Development of Antibacterial Agents

Research focused on designing and synthesizing indazole analogs as potential DNA gyrase inhibitors revealed that piperazine derivatives exhibited significant antibacterial properties against various strains. This study highlighted the structural versatility provided by this compound in creating effective therapeutic agents .

Data Summary Table

Mechanism of Action

The mechanism of action of ethyl 1-boc-piperazine-2-carboxylate hydrochloride is primarily related to its role as a synthetic intermediate. It does not have a direct biological mechanism of action but is used to create compounds that interact with specific molecular targets and pathways. For example, piperazine derivatives can act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other piperazine and piperidine derivatives, but key differences in substituents and backbone heteroatoms influence reactivity, solubility, and biological activity. Below is a comparative analysis based on available evidence:

Critical Analysis

Backbone Heteroatoms :

- Piperazine (two nitrogen atoms) confers stronger basicity and hydrogen-bonding capacity compared to piperidine (one nitrogen). This makes this compound more suited for interactions with biological targets like neurotransmitter receptors.

- Piperidine derivatives (e.g., ETHYL 1-BOC-PIPERIDINE-2-CARBOXYLATE) exhibit reduced basicity, limiting their use in CNS drug development but expanding utility in peripheral enzyme modulation.

Substituent Effects: The Boc group in this compound provides steric protection for the amine, enabling selective reactions at other sites during synthesis. Ethyl ester vs. free carboxylic acid: The ester group increases lipophilicity and metabolic stability compared to free acids, which may improve oral bioavailability.

Pharmacological Relevance: this compound lacks direct receptor-targeting substituents (unlike HBK15’s 2-chloro-6-methylphenoxy group), positioning it as a versatile intermediate rather than a final drug candidate. Piperidine analogues (e.g., ETHYL 1-BOC-PIPERIDINE-2-CARBOXYLATE) are less common in CNS drugs but serve as precursors for protease inhibitors or anti-inflammatory agents.

Research Findings and Data Gaps

Biological Activity

ETHYL 1-BOC-PIPERAZINE-2-CARBOXYLATE HCL is a piperazine derivative that plays a significant role in pharmaceutical chemistry due to its versatile applications and biological activities. This compound serves as an intermediate in the synthesis of various bioactive molecules, including drugs with notable therapeutic properties.

This compound (CAS Number: 741288-80-2) is characterized by its Boc (tert-butyloxycarbonyl) protection, which enhances stability and selectivity in chemical reactions. It can undergo nucleophilic substitution and coupling reactions, leading to the formation of various substituted piperazine derivatives. These derivatives are crucial for developing pharmaceuticals with diverse biological activities.

Types of Reactions

- Nucleophilic Substitution: Involves alkyl halides and bases like sodium hydride.

- Buchwald-Hartwig Coupling: Utilizes palladium catalysts for arylation processes.

Biological Applications

The biological activity of this compound is primarily linked to its derivatives, which have been evaluated for various pharmacological effects. The compound itself does not exhibit direct biological activity but is essential in synthesizing compounds that interact with specific molecular targets.

Piperazine derivatives, including those synthesized from this compound, can act as GABA receptor agonists. This interaction leads to hyperpolarization of nerve endings, resulting in sedative and anxiolytic effects, which are valuable in treating anxiety and other neurological disorders.

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of piperazine derivatives, highlighting their potential in treating infections and other diseases. For instance:

- Antiviral Activity: Some piperazine derivatives have demonstrated efficacy against viral infections by inhibiting viral replication.

- Anticancer Properties: Compounds derived from this piperazine structure have shown promising results in inhibiting cancer cell proliferation in vitro.

Case Studies

Several case studies illustrate the biological potential of piperazine derivatives synthesized from this compound:

Comparative Analysis

When compared to similar compounds, this compound stands out due to its Boc protection, which allows for selective reactions and the synthesis of more complex molecules.

Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Ethoxycarbonylpiperazine | Lacks Boc protection | Less stable, fewer synthetic routes |

| Piperazine-1-carboxylic acid ethyl ester | No Boc group | More reactive, less selective |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for ETHYL 1-BOC-PIPERAZINE-2-CARBOXYLATE HCL, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Boc-protection of piperazine derivatives followed by carboxylation and esterification. Reaction temperature (0–5°C for Boc protection) and solvent choice (e.g., dichloromethane or THF) are critical to prevent side reactions like premature deprotection. Purification via recrystallization or column chromatography (using silica gel and gradient elution with ethyl acetate/hexane) is essential to achieve >97% purity . Monitoring by TLC and NMR at each step ensures intermediate integrity.

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : The Boc group is identified by tert-butyl signals at ~1.4 ppm (1H) and ~28 ppm (13C). Piperazine protons appear as split multiplets between 2.5–4.0 ppm, while the ester carbonyl resonates at ~170 ppm in 13C NMR.

- FTIR : Stretching vibrations for C=O (ester: ~1740 cm⁻¹; carbamate: ~1680 cm⁻¹) and N-H (Boc group: ~3400 cm⁻¹) confirm functional groups. Discrepancies in peak positions may indicate incomplete protection or hydrolysis .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis of the Boc group and ester functionality. Lyophilization is recommended for long-term storage of HCl salts. Periodic analysis via HPLC (C18 column, acetonitrile/water mobile phase) monitors degradation products like free piperazine or carboxylic acid derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. The piperazine ring’s puckering can be quantified via Cremer-Pople parameters (e.g., amplitude Q and phase angle θ), distinguishing chair, boat, or twist-boat conformations . For example, a Q value of 0.5–0.6 Å and θ ≈ 180° suggests a chair conformation. Discrepancies between computational (DFT) and experimental data may indicate crystal-packing effects .

Q. What experimental strategies address discrepancies in pharmacological activity data for piperazine derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., receptor binding vs. cellular assays) often arise from stereochemical or solubility differences. Use chiral HPLC to isolate enantiomers and assess their individual activities. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability, while isothermal titration calorimetry (ITC) quantifies binding affinities to resolve conflicting reports .

Q. How do solvent and pH conditions affect the compound’s interaction with lipid bilayers?

- Methodological Answer : FTIR and Raman spectroscopy reveal interactions with lipid headgroups (e.g., DPPC). In hydrated vs. anhydrous conditions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.